Cas no 1482-70-8 (Androstane-3,11,17-trione,(5a)-)

Androstane-3,11,17-trione (5α-) is a steroidal compound characterized by its ketone functional groups at the 3, 11, and 17 positions. This structure imparts unique biochemical properties, making it valuable in research applications, particularly in the study of steroid metabolism and enzyme interactions. Its 5α-reduced configuration enhances stability and influences receptor binding affinity, distinguishing it from related steroids. The compound serves as a key intermediate in synthetic pathways and is utilized in investigations of adrenal and gonadal hormone pathways. High purity and well-defined stereochemistry ensure reproducibility in experimental settings, supporting its use in mechanistic and pharmacological studies.
Androstane-3,11,17-trione,(5a)- structure
1482-70-8 structure
Product Name:Androstane-3,11,17-trione,(5a)-
CAS No:1482-70-8
MF:C19H26O3
MW:302.407946109772
CID:117735
PubChem ID:11185733
Update Time:2025-10-24

Androstane-3,11,17-trione,(5a)- Chemical and Physical Properties

Names and Identifiers

    • Androstane-3,11,17-trione,(5a)-
    • 5-A-ANDROSTANE-3-11-17-TRIONE*CRYSTALLIN E
    • (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • (5α)-Androstane-3,11,17-trione
    • 5A-ANDROSTAN-3,11,17-TRIONE
    • 5-ANDROSTANETRIONE
    • A-Androstane-3,11,17-trione
    • UNII-8O04U1K43M
    • 5α-Androstane-3,11,17-trione
    • 1482-70-8
    • (5alpha)-Androstane-3,11,17-trione
    • 5alpha-Androstane-3,11,17-trione
    • Androstane-3,11,17-trione #
    • J-008457
    • (5S,8S,10S,13S)-10,13-Dimethyl-tetradecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
    • VRHVOUYZPKSINF-XNTXBEAUSA-N
    • 5.alpha.-Androstane-3,11,17-trione
    • CHEBI:34463
    • 8O04U1K43M
    • CHEMBL3138083
    • 5alpha-androstan-3,11,17-trione
    • Androstane-3,11,17-trione, (5.alpha.)-
    • (5a)-Androstane-3,11,17-trione
    • SCHEMBL13387025
    • Q27116086
    • DTXSID3036521
    • Inchi: 1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1
    • InChI Key: VRHVOUYZPKSINF-XNTXBEAUSA-N
    • SMILES: O=C1C[C@]2(C)C(CC[C@H]2[C@@H]2CC[C@H]3CC(CC[C@]3(C)[C@H]21)=O)=O

Computed Properties

  • Exact Mass: 302.18800
  • Monoisotopic Mass: 302.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 51.21000
  • LogP: 3.34630

Androstane-3,11,17-trione,(5a)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-480737-25 mg
(5α)-Androstane-3,11,17-trione,
1482-70-8
25mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-480737-25mg
(5α)-Androstane-3,11,17-trione,
1482-70-8
25mg
¥3234.00 2023-09-05

Androstane-3,11,17-trione,(5a)- Related Literature

  • 1. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricans
    Virginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
  • 2. Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry: carbonyl, perturbed methylene, and hydroxy-vibrations of steroidal ketones and alcohols
    A. D. Boul,J. W. Blunt,J. W. Browne,V. Kumar,G. D. Meakins,J. T. Pinhey,V. E. M. Thomas J. Chem. Soc. C 1971 1130
  • 3. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signals
    Alan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131
  • 4. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group
    Raymond J. Abraham,Nick J. Ainger J. Chem. Soc. Perkin Trans. 2 1999 441
  • 5. Boar taint steroid derivatives for immunological studies. Synthesis of 11 α-hydroxy-5α-androst-16-en-3-one and its hemisuccinate
    Alan B. Turner,Philip T. van Leersum J. Chem. Soc. Perkin Trans. 1 1988 1653

Additional information on Androstane-3,11,17-trione,(5a)-

Recent Advances in the Study of Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8): Implications for Chemical Biology and Pharmaceutical Research

Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) is a steroidal compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structure featuring three ketone groups at positions 3, 11, and 17, has been the subject of numerous studies aimed at elucidating its biological activities, metabolic pathways, and therapeutic potential. The following research briefing synthesizes the latest findings related to this compound, providing insights into its current applications and future directions.

Recent studies have focused on the role of Androstane-3,11,17-trione,(5a)- in modulating steroid hormone metabolism. A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that this compound acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in the regulation of glucocorticoid metabolism. The study utilized in vitro assays and molecular docking simulations to reveal the compound's high affinity for the enzyme's active site, suggesting its potential as a therapeutic agent for conditions associated with glucocorticoid dysregulation, such as metabolic syndrome and type 2 diabetes.

Another area of active research involves the compound's interactions with androgen receptors. A 2024 preprint available on bioRxiv explored the structural modifications of Androstane-3,11,17-trione,(5a)- to enhance its selectivity for androgen receptor subtypes. The researchers employed a combination of X-ray crystallography and computational modeling to design derivatives with improved binding profiles, which could lead to the development of novel androgen receptor modulators with fewer side effects compared to existing therapies.

The metabolic fate of Androstane-3,11,17-trione,(5a)- has also been investigated in recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) utilized LC-MS/MS techniques to characterize the compound's phase I and phase II metabolism in human liver microsomes. The study identified several previously unknown metabolites, including glucuronide conjugates at the 3-keto position, which may have implications for the compound's bioavailability and clearance rates in clinical applications.

Emerging applications in cancer research have also been reported. A 2024 study in the Journal of Medicinal Chemistry examined the compound's effects on prostate cancer cell lines, demonstrating its ability to induce apoptosis through a novel mechanism involving the modulation of oxidative stress pathways. These findings suggest that Androstane-3,11,17-trione,(5a)- or its derivatives could serve as lead compounds for the development of new anti-prostate cancer agents.

In conclusion, recent research on Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) has significantly expanded our understanding of its biological activities and therapeutic potential. From its role in steroid metabolism to its applications in cancer therapy, this compound continues to be a valuable subject of study in chemical biology and pharmaceutical research. Future studies should focus on optimizing its pharmacological properties and exploring its clinical potential in various disease contexts.

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